molecular formula C11H10N2O2 B2703857 2-(1H-imidazol-1-yl)-5-methylbenzoic acid CAS No. 1250836-32-8

2-(1H-imidazol-1-yl)-5-methylbenzoic acid

Cat. No. B2703857
Key on ui cas rn: 1250836-32-8
M. Wt: 202.213
InChI Key: LGYWONXHPYENRN-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

The title compound was synthesized following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11, using imidazole. ESI-MS (m/z): 203 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:11]2N=CC=N2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[NH:16]1[CH:20]=[CH:19]N=[CH:17]1>>[N:11]1([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:6]=2[C:7]([OH:9])=[O:8])[CH:19]=[CH:20][N:16]=[CH:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=C(C(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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